molecular formula C18H21NO4 B15105943 N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide

N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B15105943
M. Wt: 315.4 g/mol
InChI Key: SERKCMGDEIYDRO-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide is an organic compound with the molecular formula C11H15NO3 It is characterized by the presence of methoxy and methylphenoxy groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide typically involves the reaction of 2-methoxyphenol with ethyl bromoacetate to form ethyl 2-(2-methoxyphenoxy)acetate. This intermediate is then reacted with 2-methylphenol in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetamide group can be reduced to form primary amines.

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzoic acid and 2-methylbenzoic acid.

    Reduction: Formation of N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)amine.

    Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The methoxy and methylphenoxy groups may interact with enzymes or receptors, modulating their activity. The acetamide backbone can facilitate binding to proteins or nucleic acids, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
  • N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

Uniqueness

N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide is unique due to its specific combination of methoxy and methylphenoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C18H21NO4/c1-14-7-3-4-8-15(14)23-13-18(20)19-11-12-22-17-10-6-5-9-16(17)21-2/h3-10H,11-13H2,1-2H3,(H,19,20)

InChI Key

SERKCMGDEIYDRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCOC2=CC=CC=C2OC

Origin of Product

United States

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